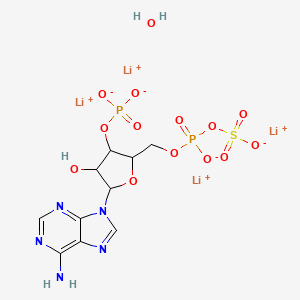
Adenosine 3'-phosphate 5'-phosphosulfate lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a co-substrate in sulfotransferase reactions, which are essential for the sulfonation of various molecules, including glycans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through chemical or enzymatic methods. The enzymatic synthesis involves the use of ATP sulfurylase to catalyze the formation of adenosine 5’-phosphosulfate (APS) from ATP and sulfate. APS is then phosphorylated by APS kinase to form adenosine 3’-phosphate 5’-phosphosulfate .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves large-scale enzymatic reactions. The process requires careful control of reaction conditions, including pH, temperature, and substrate concentrations, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium primarily undergoes sulfonation reactions. It acts as a universal sulfonate donor in vivo, transferring sulfate groups to various substrates through the action of sulfotransferases .
Common Reagents and Conditions: The sulfonation reactions typically require the presence of sulfotransferase enzymes and appropriate substrates. The reactions are usually carried out under physiological conditions, with optimal pH and temperature for enzyme activity .
Major Products: The major products of these reactions are sulfated compounds, such as sulfated glycans, steroids, and other biomolecules. These sulfated products play crucial roles in various biological processes .
Applications De Recherche Scientifique
Chemistry: In chemistry, adenosine 3’-phosphate 5’-phosphosulfate lithium is used as a reagent for the sulfonation of various organic molecules. It is also employed in the study of sulfotransferase enzyme mechanisms and kinetics .
Biology: In biological research, this compound is used to study the sulfonation of glycans and other biomolecules. It is also used in assays to measure the activity of sulfotransferase enzymes .
Medicine: In medicine, adenosine 3’-phosphate 5’-phosphosulfate lithium is used to investigate the role of sulfonation in drug metabolism and detoxification. It is also used in the development of sulfated drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of sulfated polysaccharides, such as heparin and chondroitin sulfate, which are important for various medical and pharmaceutical applications .
Mécanisme D'action
Adenosine 3’-phosphate 5’-phosphosulfate lithium acts as a sulfate donor in sulfonation reactions. The sulfate group is transferred from the compound to the substrate by sulfotransferase enzymes. This process involves the formation of a covalent bond between the sulfate group and the substrate, resulting in the production of sulfated compounds .
Comparaison Avec Des Composés Similaires
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate.
Adenosine monophosphate (AMP): The base molecule from which adenosine 3’-phosphate 5’-phosphosulfate is derived.
Adenosine triphosphate (ATP): A common energy carrier in cells, used in the synthesis of adenosine 3’-phosphate 5’-phosphosulfate
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual role as a phosphate and sulfate donor. This dual functionality makes it an essential co-substrate in various sulfonation reactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H13Li4N5O14P2S |
|---|---|
Poids moléculaire |
549.1 g/mol |
Nom IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4 |
Clé InChI |
UGODCLHJOJPPHP-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



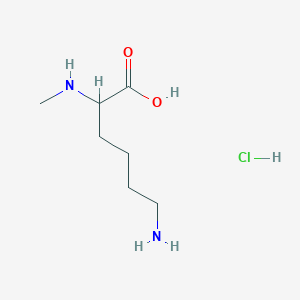
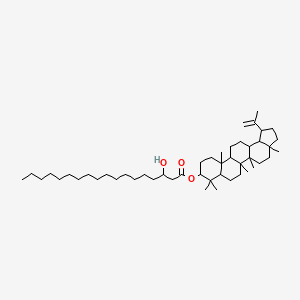
![4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one](/img/structure/B12321838.png)
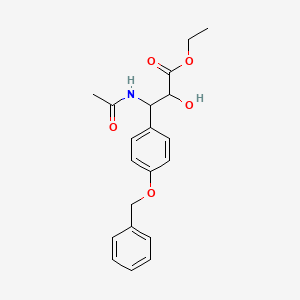

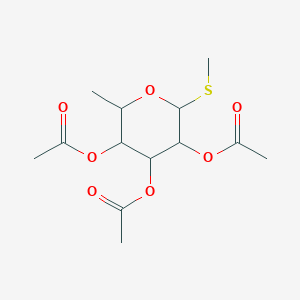
![methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12321863.png)
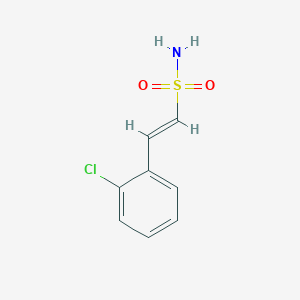
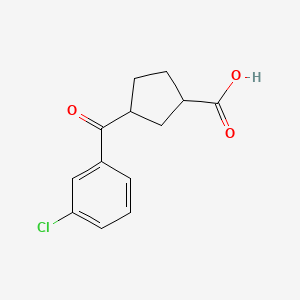
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)


